molecular formula C10H14F2N5O4P B1384211 9-(5,5-Difluoro-5-phosphonopentyl)guanine

9-(5,5-Difluoro-5-phosphonopentyl)guanine

Cat. No.: B1384211
M. Wt: 337.22 g/mol
InChI Key: JANQQPWTLXUSCD-UHFFFAOYSA-N
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Description

It is characterized by its unique structure, which includes a purine derivative fused with a phosphonic acid group and two fluorine atoms

Preparation Methods

The synthesis of 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine involves multiple steps. One common synthetic route includes the reaction of guanine with a difluoropentylphosphonic acid derivative under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

9-(5,5-Difluoro-5-Phosphonopentyl)Guanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

9-(5,5-Difluoro-5-Phosphonopentyl)Guanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine involves its interaction with molecular targets such as purine nucleoside phosphorylase . By inhibiting this enzyme, the compound can disrupt nucleotide metabolism, which is crucial for the replication of certain viruses and the proliferation of cancer cells. The pathways involved in this mechanism are still under investigation, but the compound’s ability to interfere with key metabolic processes makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

9-(5,5-Difluoro-5-Phosphonopentyl)Guanine can be compared with other hypoxanthine derivatives, such as:

    9-Deazaguanine: Similar in structure but lacks the phosphonic acid group and fluorine atoms.

    Guanosine: A naturally occurring nucleoside with a similar purine base but different functional groups.

The uniqueness of this compound lies in its difluoropentylphosphonic acid moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-1,1-difluoropentyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N5O4P/c11-10(12,22(19,20)21)3-1-2-4-17-5-14-6-7(17)15-9(13)16-8(6)18/h5H,1-4H2,(H2,19,20,21)(H3,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQQPWTLXUSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCCCC(F)(F)P(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 2
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 3
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 4
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 5
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 6
9-(5,5-Difluoro-5-phosphonopentyl)guanine

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